molecular formula C15H18ClN3O4S2 B2541638 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide CAS No. 1058399-14-6

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Cat. No.: B2541638
CAS No.: 1058399-14-6
M. Wt: 403.9
InChI Key: SJFGVUXTBLYTIS-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzothiazole ring, a piperidine ring, and a methanesulfonyl group

Scientific Research Applications

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions. The resulting intermediate is then subjected to further reactions to introduce the methoxy and chloro substituents.

The piperidine ring is synthesized separately and then coupled with the benzothiazole intermediate using appropriate coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole)

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. Purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxy substitution, and sodium hydride in DMF for chloro substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
  • 7-chloro-4-methoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
  • N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(dipropylsulfamoyl)benzamide

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonyl group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O4S2/c1-23-11-6-5-10(16)13-12(11)17-15(24-13)18-14(20)9-4-3-7-19(8-9)25(2,21)22/h5-6,9H,3-4,7-8H2,1-2H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJFGVUXTBLYTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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